![molecular formula C32H38O19 B13828283 6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vaccarin can be synthesized through various chemical processes. One common method involves the extraction of flavonoid glycosides from the seeds of Vaccaria hispanica using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate vaccarin .
Industrial Production Methods
In industrial settings, vaccarin is typically produced by large-scale extraction from Vaccaria hispanica seeds. The seeds are ground into a fine powder and subjected to solvent extraction. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity vaccarin .
Analyse Chemischer Reaktionen
Types of Reactions
Vaccarin undergoes various chemical reactions, including:
Oxidation: Vaccarin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert vaccarin into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the vaccarin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of vaccarin, each with distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Vaccarin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and inflammatory conditions.
Industry: Utilized in the development of nutraceuticals and functional foods
Wirkmechanismus
Vaccarin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Cardioprotective: Promotes endothelial cell proliferation and angiogenesis through the activation of the Akt/ERK and FGFR-1 receptor signaling pathways
Vergleich Mit ähnlichen Verbindungen
Vaccarin is compared with other flavonoid glycosides such as:
Genistin: Similar in structure but differs in its specific biological activities.
Glabridin: Known for its anti-inflammatory and antioxidant properties, but with different molecular targets.
Corylin: Exhibits similar pharmacological effects but varies in its chemical structure and potency
Vaccarin stands out due to its unique combination of anti-inflammatory, antioxidant, and cardioprotective effects, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C32H38O19 |
|---|---|
Molekulargewicht |
726.6 g/mol |
IUPAC-Name |
6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2/t14-,17+,18+,21-,22+,23+,25-,26-,27+,28+,29+,30+,31-,32+/m0/s1 |
InChI-Schlüssel |
GYIKGLVKALOGDP-QDUCECJPSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



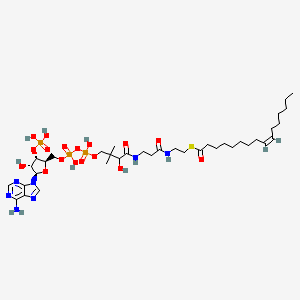
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
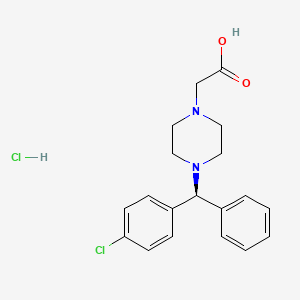
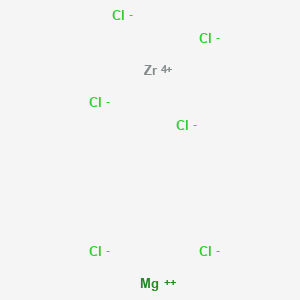
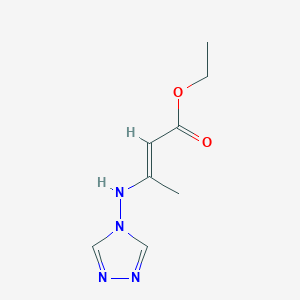

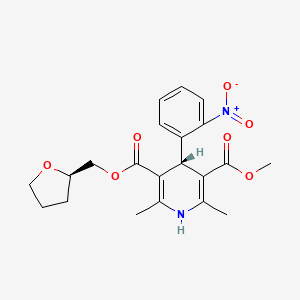
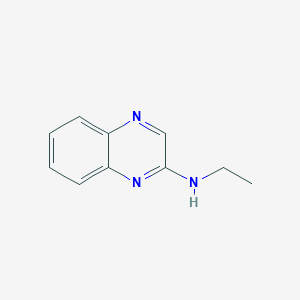
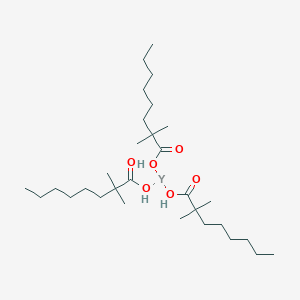
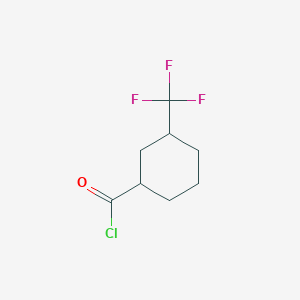
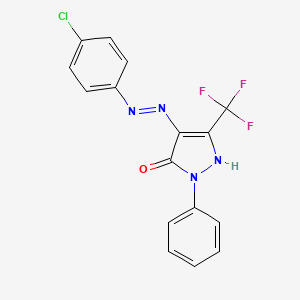
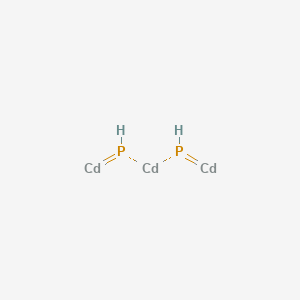
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
